Akt1-IN-4

Description

Properties

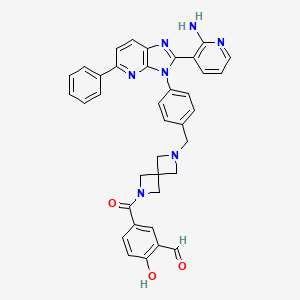

Molecular Formula |

C37H31N7O3 |

|---|---|

Molecular Weight |

621.7 g/mol |

IUPAC Name |

5-[6-[[4-[2-(2-amino-3-pyridinyl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-2,6-diazaspiro[3.3]heptane-2-carbonyl]-2-hydroxybenzaldehyde |

InChI |

InChI=1S/C37H31N7O3/c38-33-29(7-4-16-39-33)34-41-31-14-13-30(25-5-2-1-3-6-25)40-35(31)44(34)28-11-8-24(9-12-28)18-42-20-37(21-42)22-43(23-37)36(47)26-10-15-32(46)27(17-26)19-45/h1-17,19,46H,18,20-23H2,(H2,38,39) |

InChI Key |

MJOZPGGWUHJZMU-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CN1CC3=CC=C(C=C3)N4C5=C(C=CC(=N5)C6=CC=CC=C6)N=C4C7=C(N=CC=C7)N)CN(C2)C(=O)C8=CC(=C(C=C8)O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Akt1-IN-4: A Technical Guide to its Mechanism of Action as a PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Akt1-IN-4, also identified as Compound 62 or MS15, represents a significant advancement in the targeted modulation of the PI3K/Akt signaling pathway. Initially recognized as a potent inhibitor of the oncogenic AKT1-E17K mutant with an IC50 value of less than 15 nM, recent findings have elucidated its primary mechanism of action as a Proteolysis Targeting Chimera (PROTAC). This technical guide provides an in-depth analysis of this compound's function, detailing its molecular interactions, cellular effects, and the experimental methodologies used for its characterization. By inducing the degradation of AKT protein rather than merely inhibiting its kinase activity, this compound offers a distinct and potentially more durable therapeutic strategy for cancers driven by aberrant Akt signaling.

Core Mechanism of Action: From Inhibition to Degradation

While initially classified as an AKT1-E17K inhibitor, this compound is a PROTAC designed to induce the selective degradation of the AKT protein.[1][2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

This compound is derived from the allosteric AKT inhibitor ARQ-092.[1] It is composed of a ligand that binds to the AKT protein, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation facilitates the transfer of ubiquitin from the E3 ligase to AKT, marking it for destruction by the 26S proteasome. This degradation-based mechanism offers a key advantage over traditional inhibition, as it can overcome resistance mechanisms associated with inhibitor binding and lead to a more sustained suppression of the signaling pathway.

Signaling Pathway Diagram

Caption: Mechanism of this compound as a PROTAC degrader.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound (Compound 62) and its precursors, providing a comparative overview of their potencies.

| Compound/Parameter | Target | IC50 / EC50 / Kd | Assay Type | Reference |

| This compound (Compound 62) | AKT1-E17K | < 15 nM | Biochemical Assay | [2][3] |

| ARQ 092 | AKT1-WT | Kd = 7.1 nM | Biochemical Assay | [4] |

| AKT1-E17K | Kd = 42 nM | Biochemical Assay | [4] | |

| ARQ 751 (next-gen ARQ 092) | AKT1-WT | Kd = 1.2 nM | Biochemical Assay | [4] |

| AKT1-E17K | Kd = 8.6 nM | Biochemical Assay | [4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound and related compounds.

Western Blotting for AKT Degradation

This protocol is used to assess the ability of this compound to induce the degradation of AKT protein in cancer cell lines.

Objective: To quantify the levels of total AKT protein following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Cancer cell lines (e.g., SW620, Mia PaCa-2) are cultured to 70-80% confluency.[5] Cells are then treated with varying concentrations of this compound (or DMSO as a vehicle control) for a specified duration (e.g., 24 hours).[5]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against total AKT and a loading control (e.g., β-actin).

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The intensity of the bands is quantified using densitometry software, and the levels of total AKT are normalized to the loading control.

Cell Viability and Proliferation Assays

These assays are employed to determine the effect of this compound on the growth and survival of cancer cells.

Objective: To measure the anti-proliferative activity of this compound.

Methodology (CCK-8 Assay):

-

Cell Seeding: Cancer cells (e.g., MG63 osteosarcoma cells) are seeded into 96-well plates at a specific density.[6]

-

Compound Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of this compound.

-

Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

-

CCK-8 Reagent Addition: Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for 1-4 hours.

-

Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined.

In Vivo Tumor Growth Inhibition Studies

These experiments evaluate the anti-tumor efficacy of this compound in animal models.

Objective: To assess the ability of this compound to inhibit tumor growth in vivo.

Methodology:

-

Tumor Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.

-

Treatment Administration: Once the tumors reach a certain volume, the mice are randomized into treatment and control groups. This compound is administered via a suitable route (e.g., intraperitoneal injection) at various dose levels.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Mandatory Visualizations

Experimental Workflow for Western Blotting

References

- 1. Novel Allosteric Inhibitor-derived AKT Proteolysis Targeting Chimeras (PROTACs) Enable Potent and Selective AKT Degradation in KRAS/BRAF Mutant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Identification of novel natural inhibitors targeting AKT Serine/Threonine Kinase 1 (AKT1) by computational study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Akt1-IN-4 in the PI3K/Akt Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. The serine/threonine kinase Akt1 is a central node in this pathway. The activating E17K mutation in Akt1 has been identified in several cancers, leading to constitutive pathway activation. This guide provides a detailed overview of Akt1-IN-4, a potent and specific inhibitor of the Akt1 E17K mutant, and its role in the PI3K/Akt signaling pathway. We will delve into its mechanism of action, present available quantitative data, and provide representative experimental protocols for its characterization.

Introduction: The PI3K/Akt Signaling Pathway

The PI3K/Akt signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors, cytokines, or hormones.[1] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[2]

Akt, a serine/threonine kinase with three isoforms (Akt1, Akt2, and Akt3), is recruited to the plasma membrane through the binding of its pleckstrin homology (PH) domain to PIP3.[2] This translocation facilitates the phosphorylation of Akt at two key residues: threonine 308 (T308) in the activation loop by phosphoinositide-dependent kinase 1 (PDK1), and serine 473 (S473) in the C-terminal hydrophobic motif by the mammalian target of rapamycin complex 2 (mTORC2).[3] Dual phosphorylation leads to the full activation of Akt.[3]

Activated Akt proceeds to phosphorylate a plethora of downstream substrates, thereby regulating a wide array of cellular processes including:

-

Cell Survival and Apoptosis: Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors.[2]

-

Cell Cycle Progression: Akt influences the cell cycle by phosphorylating and inhibiting glycogen synthase kinase 3β (GSK3β) and the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1.[3]

-

Metabolism: Akt plays a crucial role in glucose metabolism by promoting the translocation of glucose transporter 4 (GLUT4) to the cell surface.

Dysregulation of the PI3K/Akt pathway, often through mutations in key components like PIK3CA (encoding the p110α catalytic subunit of PI3K) or loss of the tumor suppressor PTEN (which dephosphorylates PIP3), is a frequent event in cancer.

The Oncogenic Akt1 E17K Mutation

A recurrent somatic mutation in the PH domain of Akt1, resulting in the substitution of glutamic acid at position 17 with lysine (E17K), has been identified in various cancers, including breast, colorectal, ovarian, and lung cancers. This mutation confers a positive charge to the PH domain, enhancing its affinity for the negatively charged phospholipids of the plasma membrane. This leads to constitutive, growth factor-independent membrane localization and subsequent activation of Akt1, driving oncogenic signaling.

This compound: A Potent Inhibitor of the Akt1 E17K Mutant

This compound (also referred to as Compound 62) has been identified as a potent inhibitor of the constitutively active Akt1 E17K mutant.

Mechanism of Action

While detailed mechanistic studies on this compound are not extensively available in peer-reviewed literature, its high potency against the E17K mutant suggests a mechanism that leverages the specific conformational changes or electrostatic environment presented by the lysine substitution in the PH domain. There are several classes of Akt inhibitors with distinct mechanisms of action:

-

ATP-Competitive Inhibitors: These molecules bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of substrates.

-

Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the kinase in an inactive state. Some allosteric inhibitors are known to be PH domain-dependent.

-

Covalent Inhibitors: These compounds form a covalent bond with a specific residue on the target protein, leading to irreversible inhibition.

Given its specificity for the E17K mutant, it is plausible that this compound is an allosteric inhibitor that selectively recognizes the altered conformation of the PH domain in the mutant protein, thereby preventing its membrane localization and subsequent activation.

Quantitative Data

The available quantitative data for this compound is summarized in the table below. It is important to note that this information is primarily sourced from a patent application and supplier data, and comprehensive peer-reviewed studies are pending.

| Parameter | Value | Target | Reference |

| IC50 | < 15 nM | Akt1-E17K |

Table 1: Potency of this compound

A comprehensive kinase selectivity profile for this compound against a broad panel of kinases has not yet been published. Such data is crucial to fully understand its specificity and potential off-target effects.

Visualizing the PI3K/Akt Signaling Pathway and Inhibition

The PI3K/Akt Signaling Pathway

Caption: The PI3K/Akt signaling cascade.

Mechanism of this compound Inhibition

Caption: Proposed mechanism of this compound action.

Experimental Protocols

Detailed experimental protocols for this compound are not yet widely published. The following are representative protocols for the biochemical and cellular characterization of an Akt1 inhibitor, which can be adapted for this compound.

In Vitro Kinase Assay (IC50 Determination)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

Objective: To quantify the potency of this compound in inhibiting the kinase activity of recombinant Akt1 E17K.

Materials:

-

Recombinant human Akt1 (E17K mutant) enzyme

-

Akt substrate peptide (e.g., Crosstide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

-

Assay Plate Setup:

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of a solution containing the Akt1 E17K enzyme in kinase buffer. The final enzyme concentration should be optimized for linear reaction kinetics.

-

Add 2 µL of a solution containing the Akt substrate peptide and ATP in kinase buffer. The final ATP concentration should be at or near its Km for the enzyme.

-

-

Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Western Blot Analysis of Akt Pathway Phosphorylation

This protocol is used to assess the effect of an inhibitor on the phosphorylation status of Akt and its downstream targets in a cellular context.

Objective: To determine if this compound inhibits the phosphorylation of Akt and downstream effectors in cancer cells harboring the Akt1 E17K mutation.

Materials:

-

Cancer cell line with endogenous or engineered Akt1 E17K expression (e.g., specific breast or colorectal cancer cell lines).

-

Cell culture medium and supplements.

-

This compound (in DMSO).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF membranes and transfer apparatus.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Akt (S473), anti-phospho-Akt (T308), anti-total Akt, anti-phospho-GSK3β (S9), anti-total GSK3β, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Procedure:

-

Cell Treatment:

-

Seed the Akt1 E17K-mutant cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, or 24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add lysis buffer to each well, scrape the cells, and collect the lysates.

-

Incubate the lysates on ice for 30 minutes, vortexing periodically.

-

Centrifuge the lysates at high speed to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.

-

Experimental Workflow for Inhibitor Characterization

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for cancers driven by the oncogenic Akt1 E17K mutation. Its high potency and specificity offer the potential for a targeted therapy with a wider therapeutic window compared to pan-Akt inhibitors. However, further research is imperative to fully elucidate its therapeutic potential. Key future directions include:

-

Comprehensive Kinase Selectivity Profiling: To confirm its specificity and identify any potential off-target liabilities.

-

Detailed Mechanistic Studies: To precisely define its mode of inhibition (e.g., allosteric, ATP-competitive).

-

In Vivo Efficacy Studies: To evaluate its anti-tumor activity in preclinical cancer models harboring the Akt1 E17K mutation.

-

Pharmacokinetic and Pharmacodynamic Studies: To assess its drug-like properties and establish a dosing regimen for in vivo studies.

The development of mutant-selective inhibitors like this compound is a significant step towards personalized medicine in oncology. As our understanding of the molecular drivers of cancer deepens, such targeted therapies will be crucial in improving patient outcomes.

References

- 1. Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. webster.mcpa.virginia.edu [webster.mcpa.virginia.edu]

- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Akt1-IN-4 as a Selective Akt1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt1 (also known as Protein Kinase B alpha) is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway is one of the most frequent alterations observed in human cancers, making its components, particularly Akt1, highly attractive targets for therapeutic intervention. Akt1-IN-4 has emerged as a potent and selective inhibitor of Akt1, offering a valuable tool for both basic research and clinical investigation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity, and detailed experimental protocols for its evaluation.

Core Compound Details: this compound

| Property | Value |

| Compound Name | This compound (Compound 62) |

| Target | AKT1-E17K |

| Reported IC50 | < 15 nM[1] |

| Chemical Formula | C37H31N7O3[1] |

| CAS Number | 3033577-05-5[1] |

Mechanism of Action

This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the Akt1 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This mode of action is characteristic of many kinase inhibitors and leads to the suppression of the entire downstream signaling cascade. The indazole-pyridine scaffold, which is likely a core component of this compound's structure, has been reported in a series of potent and reversible ATP-competitive inhibitors of Akt.[2] These compounds generally exhibit good selectivity for Akt kinases over other members of the AGC kinase family.[2]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex and tightly regulated signaling cascade. A simplified representation of this pathway, highlighting the central role of Akt1, is provided below.

Quantitative Data: Kinase Selectivity

While specific kinase selectivity data for this compound is not publicly available, inhibitors with a similar indazole-pyridine scaffold have been characterized. For instance, a related compound demonstrated high potency against Akt1 (Ki = 0.16 nM) and maintained good selectivity against a panel of other kinases, with a 40-fold selectivity over PKA.[2][3] It is anticipated that this compound possesses a comparable selectivity profile. A comprehensive kinase panel screening would be necessary to fully elucidate its specificity.

Table 1: Hypothetical Kinase Selectivity Profile of an Indazole-Pyridine Based Akt1 Inhibitor (for illustrative purposes)

| Kinase | IC50 (nM) | Fold Selectivity vs. Akt1 |

| Akt1 | < 15 | 1 |

| Akt2 | 25 | >1.6 |

| Akt3 | 30 | >2 |

| PKA | 600 | >40 |

| ROCK1 | >1000 | >66 |

| CDK2 | >1000 | >66 |

| ERK1 | >1000 | >66 |

Note: This table is illustrative and based on data from similar compounds. Actual values for this compound may vary.

Experimental Protocols

The following protocols provide a framework for the in vitro and in-cell evaluation of this compound.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified Akt1. A common method is a luminescence-based assay that quantifies ATP consumption.

Workflow Diagram:

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT).[2]

-

Reconstitute purified, active Akt1 enzyme in kinase buffer to the desired concentration.

-

Prepare a substrate/ATP mix containing a specific Akt1 peptide substrate and ATP at a concentration near the Km for Akt1.

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer.

-

-

Assay Procedure (96- or 384-well plate format):

-

Add a small volume (e.g., 5 µL) of the diluted this compound or DMSO (vehicle control) to the wells.

-

Add the Akt1 enzyme solution (e.g., 10 µL) to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 10 µL).

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ (Promega). This involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase-based reaction.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Western Blot for Phospho-Akt

This assay determines the ability of this compound to inhibit Akt1 activity within a cellular context by measuring the phosphorylation of Akt at Ser473 and its downstream targets.

Detailed Methodology:

-

Cell Culture and Treatment:

-

Plate cancer cells known to have an activated PI3K/Akt pathway (e.g., PC-3, MCF-7) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (or DMSO as a vehicle control) for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (a downstream target), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the phospho-protein levels to the total protein levels and the loading control.

-

Determine the concentration-dependent effect of this compound on Akt phosphorylation.

-

Cell Viability Assay

This assay assesses the effect of this compound on the proliferation and survival of cancer cells.

Detailed Methodology:

-

Cell Plating:

-

Seed cancer cells in 96-well plates at a predetermined density.

-

-

Compound Treatment:

-

After allowing the cells to attach, treat them with a serial dilution of this compound or DMSO.

-

-

Incubation:

-

Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

-

-

Viability Assessment:

-

Measure cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using a colorimetric assay like MTT or XTT.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the DMSO-treated control.

-

Plot the viability data against the log of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Conclusion

This compound is a potent inhibitor of Akt1 with promising potential as a research tool and a therapeutic lead. Its ATP-competitive mechanism of action and high potency make it a valuable compound for dissecting the intricate roles of Akt1 in cellular signaling and disease. The experimental protocols outlined in this guide provide a robust framework for researchers to further characterize the biochemical and cellular effects of this compound and to explore its potential in preclinical models of cancer and other diseases driven by aberrant Akt1 signaling. Further studies are warranted to fully define its kinase selectivity profile and in vivo efficacy.

References

An In-depth Technical Guide on the Structure and Properties of Akt1-IN-4 (Akt Inhibitor IV)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt1, a serine/threonine kinase, is a central node in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of diverse cellular processes including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of the PI3K/Akt pathway is frequently implicated in the pathogenesis of human cancers, making its components attractive targets for therapeutic intervention.[2] This technical guide provides a comprehensive overview of Akt1-IN-4, a small molecule inhibitor of Akt signaling, more commonly known as Akt Inhibitor IV.

Akt Inhibitor IV is a cell-permeable, reversible benzimidazole compound identified for its ability to inhibit the phosphorylation and activation of Akt.[3] It has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, establishing it as a valuable tool for cancer research and a potential lead compound for drug development.

Structure and Chemical Properties

Akt Inhibitor IV is chemically identified as 6-(2-benzothiazolyl)-1-ethyl-2-[2-(methylphenylamino)ethenyl]-3-phenyl-1H-benzimidazolium, monoiodide.[3] Its structure and key chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C31H27IN4S | [3] |

| Molecular Weight | 614.54 g/mol | [3] |

| CAS Number | 681281-88-9 | [3] |

| Appearance | Yellow solid | [4] |

| Solubility | Soluble in DMSO (5 mg/mL) | [4] |

| Purity | ≥98% (HPLC) | [4] |

| SMILES String | [I-].[s]1c2c(nc1c3cc4--INVALID-LINK--c6ccccc6)C=CN(C)c5ccccc5">nCC)cccc2 | [4] |

| InChI Key | NAYRELMNTQSBIN-UHFFFAOYSA-M | [4] |

Mechanism of Action

Akt Inhibitor IV exerts its biological effects by inhibiting the phosphorylation and subsequent activation of Akt.[3] It is proposed to act on a kinase upstream of Akt but downstream of PI3K. A key downstream effect of Akt inhibition by this compound is the blockage of the nuclear export of the Forkhead box O1a (FOXO1a) transcription factor.[3] FOXO1a, when retained in the nucleus, can activate the transcription of genes involved in apoptosis and cell cycle arrest.

The following diagram illustrates the proposed mechanism of action of Akt Inhibitor IV within the PI3K/Akt signaling pathway.

Biological Properties and Quantitative Data

Akt Inhibitor IV has been shown to exhibit potent biological activity in various cancer cell lines. The following tables summarize the key quantitative data reported in the literature.

Table 1: Inhibition of FOXO1a Nuclear Export

| Cell Line | IC50 (nM) | Reference |

| 786-O | 625 | [3] |

Table 2: Inhibition of Cell Proliferation

| Cell Line | IC50 (µM) | Reference |

| 786-O | <1.25 | [3] |

| HeLa | 0.32 - 0.67 | [5] |

| Jurkat | 0.34 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Akt Inhibitor IV.

Synthesis of Akt Inhibitor IV

The synthesis of Akt Inhibitor IV and its analogues has been reported by Sun et al. (2011). The general synthetic scheme involves the condensation of a substituted 2-aminobenzothiazole with a substituted benzaldehyde to form a Schiff base, followed by quaternization to yield the final benzimidazolium iodide product.

A representative synthetic protocol is as follows:

-

Step 1: Synthesis of the Schiff Base. A mixture of 2-amino-6-(2-benzothiazolyl)benzimidazole (1 mmol) and the appropriate aromatic aldehyde (1.2 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the Schiff base.

-

Step 2: Quaternization. To a solution of the Schiff base (1 mmol) in N,N-dimethylformamide (DMF, 10 mL), ethyl iodide (2 mmol) is added. The reaction mixture is stirred at 80°C for 12 hours. After cooling to room temperature, the mixture is poured into diethyl ether (50 mL). The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the final product, Akt Inhibitor IV.

Note: This is a generalized protocol based on the synthesis of analogous compounds. For the exact experimental details for Akt Inhibitor IV, please refer to the supporting information of Sun et al., J. Med. Chem. 2011, 54(5), 1126-1139.

Akt Phosphorylation Assay (Western Blot)

This protocol describes the determination of Akt phosphorylation levels in cells treated with Akt Inhibitor IV using Western blotting.

-

Cell Culture and Treatment: Plate cells (e.g., HeLa or 786-O) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of Akt Inhibitor IV or vehicle control (DMSO) for the desired time period (e.g., 1-24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Akt (Ser473), phospho-Akt (Thr308), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using a chemiluminescence imager.

-

Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phospho-Akt signals to the total Akt and loading control signals.

FOXO1a Nuclear Export Assay (Immunofluorescence)

This protocol outlines a method to visualize and quantify the nuclear localization of FOXO1a in response to treatment with Akt Inhibitor IV.

-

Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once the cells have adhered, treat them with different concentrations of Akt Inhibitor IV or vehicle control for the specified duration.

-

Fixation and Permeabilization:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Incubation:

-

Wash the cells three times with PBS.

-

Block the cells with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Incubate the cells with a primary antibody against FOXO1a diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBST.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) in the blocking buffer for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBST.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a fluorescence microscope or a confocal microscope.

-

-

Image Analysis:

-

Quantify the nuclear and cytoplasmic fluorescence intensity of FOXO1a in individual cells using image analysis software (e.g., ImageJ).

-

Calculate the nuclear-to-cytoplasmic fluorescence ratio to determine the extent of FOXO1a nuclear localization.

-

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Akt Inhibitor IV or vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the background absorbance (from wells with no cells).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

-

Conclusion

This compound (Akt Inhibitor IV) is a potent and well-characterized inhibitor of the PI3K/Akt signaling pathway. Its ability to block Akt phosphorylation and induce nuclear localization of FOXO1a makes it a valuable tool for studying the intricate roles of Akt signaling in cancer biology. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing this compound for their studies. Further investigation into its in vivo efficacy and safety profile will be crucial in determining its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Discovery and Development of Akt Inhibitors

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a pivotal node in cellular signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1][2] The Akt family comprises three highly homologous isoforms: Akt1, Akt2, and Akt3, which have both overlapping and distinct functions.[1][3][4] Dysregulation of the PI3K/Akt/mTOR signaling cascade, often through hyperactivation of Akt, is one of the most frequent molecular aberrations in human cancers, making Akt a prime therapeutic target.[1][5][6] This has spurred significant efforts in the discovery and development of small molecule inhibitors targeting this kinase.

While a specific inhibitor designated "Akt1-IN-4" is not documented in the public scientific literature, this guide will provide a comprehensive overview of the discovery and development process for Akt1 inhibitors, drawing upon established examples and general principles in the field.

The Akt Signaling Pathway

Akt is a key downstream effector of phosphatidylinositol 3-kinase (PI3K). Upon activation by growth factors and other stimuli, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[7] PIP3 recruits Akt to the membrane by binding to its pleckstrin homology (PH) domain.[7][8] This translocation facilitates the phosphorylation of Akt at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2.[5][9] Dual phosphorylation leads to full activation of Akt, which then phosphorylates a plethora of downstream substrates to regulate diverse cellular functions.[5][8]

Discovery and Optimization of Akt Inhibitors

The development of Akt inhibitors typically follows a structured workflow from initial hit identification to preclinical candidate selection.

A common strategy for identifying novel Akt inhibitors is through high-throughput screening (HTS) of compound libraries, followed by structure-activity relationship (SAR) studies to improve potency and selectivity.[10] These efforts have led to the discovery of various classes of Akt inhibitors, including ATP-competitive and allosteric inhibitors.

Quantitative Data of Representative Akt Inhibitors

The following table summarizes key quantitative data for several well-characterized Akt inhibitors.

| Compound | Target(s) | IC50 (nM) | Ki (nM) | Cell Proliferation GI50 (nM) | Reference |

| GDC-0068 (Ipatasertib) | Pan-Akt | Akt1: 5, Akt2: 18, Akt3: 8 | Akt1: 0.012 | Varies by cell line (e.g., LNCaP: ~200) | [11] |

| MK-2206 | Allosteric Pan-Akt | Akt1: 8, Akt2: 12, Akt3: 65 | Akt1: 0.7 | Varies by cell line | [4] |

| AZD5363 (Capivasertib) | Pan-Akt | Akt1: 3, Akt2: 8, Akt3: 8 | N/A | Varies by cell line | [4] |

| CCT128930 | Akt1/2 | Akt1: 6, Akt2: 45 | N/A | U87MG: 480, BT474: 310 | [5] |

| Inhibitor VIII | Allosteric Akt1/2 | Akt1: 58, Akt2: 210 | N/A | N/A | [12] |

Note: IC50, Ki, and GI50 values can vary depending on the specific assay conditions.

Key Experimental Protocols

1. Kinase Activity Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified Akt protein.

-

Principle: A common method is a radiometric assay using a peptide substrate (e.g., a GSK-3β-derived peptide) and [γ-³²P]ATP. The amount of radiolabeled phosphate incorporated into the peptide is quantified.

-

General Protocol:

-

Purified, active Akt1 enzyme is incubated with the test compound at various concentrations in a kinase buffer.

-

The kinase reaction is initiated by adding the peptide substrate and [γ-³²P]ATP.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

-

The reaction is stopped, and the phosphorylated peptide is separated from the free [γ-³²P]ATP (e.g., using phosphocellulose paper).

-

The radioactivity of the phosphorylated peptide is measured using a scintillation counter.

-

IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.

-

2. Cellular Proliferation Assay

-

Objective: To assess the effect of the inhibitor on the growth of cancer cell lines.

-

Principle: Assays like the Sulforhodamine B (SRB) or MTS assay measure the total protein or metabolic activity, respectively, as a surrogate for cell number.

-

General Protocol:

-

Cancer cells (e.g., those with known PI3K/Akt pathway mutations like PTEN-null U87MG or PIK3CA-mutant BT474) are seeded in 96-well plates and allowed to adhere overnight.[5]

-

The cells are treated with a range of concentrations of the test compound.

-

After a prolonged incubation period (e.g., 72-96 hours), the assay is performed.

-

For an SRB assay, cells are fixed, stained with Sulforhodamine B, and the bound dye is solubilized.

-

The absorbance is read on a plate reader, which is proportional to the cell mass.

-

GI50 (concentration for 50% growth inhibition) values are determined from dose-response curves.

-

3. In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the compound, and tumor growth is monitored.

-

General Protocol:

-

Human cancer cells (e.g., U87MG glioblastoma) are injected subcutaneously into nude mice.[5]

-

When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into vehicle control and treatment groups.

-

The test compound is administered (e.g., orally) at a defined dose and schedule.

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for phosphorylated Akt substrates).

-

Efficacy is determined by comparing the tumor growth in the treated group to the control group.

-

Conclusion

The development of Akt inhibitors represents a promising therapeutic strategy for a wide range of cancers characterized by aberrant PI3K/Akt pathway signaling. The process is a multi-faceted endeavor that relies on a deep understanding of the target biology, robust screening and medicinal chemistry efforts, and a comprehensive suite of in vitro and in vivo assays to identify and validate potent, selective, and bioavailable drug candidates. While the specific entity "this compound" remains uncharacterized in public domains, the principles and methodologies outlined in this guide provide a solid framework for the discovery and development of novel inhibitors for this critical cancer target.

References

- 1. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sinobiological.com [sinobiological.com]

- 3. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical pharmacology, antitumor activity and development of pharmacodynamic markers for the novel, potent AKT inhibitor CCT128930 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Phosphorylation-Dependent Inhibition of Akt1 [mdpi.com]

- 8. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Patient-driven Discovery, Therapeutic Targeting, and Post-Clinical Validation of a Novel AKT1 Fusion-driven Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Impact of Akt1 Inhibition on Cell Survival and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt1 (also known as Protein Kinase Bα) is a critical node in intracellular signaling pathways that govern cell survival, proliferation, and metabolism.[1][2] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the effects of Akt1 inhibition on cell survival and apoptosis. Due to the absence of specific public data for a compound designated "Akt1-IN-4," this document synthesizes the established knowledge and experimental data from well-characterized Akt1 inhibitors to serve as a comprehensive resource. The guide details the underlying molecular mechanisms, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved.

Introduction to the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that responds to a variety of extracellular signals, including growth factors and hormones, to regulate fundamental cellular processes.[2][5]

Activation Cascade:

-

Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of a growth factor to its corresponding RTK on the cell surface. This leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6]

-

PI3K Recruitment and Activation: The phosphorylated tyrosine residues serve as docking sites for the p85 regulatory subunit of PI3K. This interaction recruits PI3K to the plasma membrane and activates its p110 catalytic subunit.[6]

-

PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5]

-

Akt Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1).[7][8]

-

Full Akt Activation: For full activation, Akt requires phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[7][9]

Downstream Effects on Cell Survival and Apoptosis:

Activated Akt1 promotes cell survival through the phosphorylation and subsequent inhibition of several pro-apoptotic proteins and the activation of anti-apoptotic factors.[10][11] Key downstream targets include:

-

Bad: Phosphorylation of the pro-apoptotic Bcl-2 family member Bad by Akt1 causes it to be sequestered in the cytoplasm by 14-3-3 proteins, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[11]

-

FOXO Transcription Factors: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, which are responsible for the expression of genes that promote apoptosis, such as Bim and Fas ligand.[12]

-

Caspase-9: Akt1 can directly phosphorylate and inhibit pro-caspase-9, a key initiator caspase in the intrinsic apoptosis pathway.[13]

-

NF-κB: Akt1 can activate the IKKα kinase, which in turn activates the transcription factor NF-κB. Activated NF-κB promotes the expression of anti-apoptotic genes, including Bcl-2.[11]

-

MDM2: Akt1 can phosphorylate and activate MDM2, which is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By promoting p53 degradation, Akt1 can suppress apoptosis.

Mechanism of Action of Akt1 Inhibitors

Akt1 inhibitors are a class of small molecules designed to specifically block the kinase activity of Akt1, thereby disrupting its pro-survival signaling and inducing apoptosis in cancer cells.[10][14] These inhibitors can be broadly categorized based on their mechanism of action:

-

ATP-Competitive Inhibitors: These inhibitors bind to the ATP-binding pocket of the Akt1 kinase domain, preventing the binding of ATP and subsequent phosphorylation of its substrates.

-

Allosteric Inhibitors: These inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that inhibits its catalytic activity.

-

Inhibitors of PH Domain Interaction: Some inhibitors are designed to block the interaction of the Akt1 PH domain with PIP3, thereby preventing its recruitment to the plasma membrane and subsequent activation.

By blocking Akt1 activity, these inhibitors effectively reverse its downstream effects, leading to the activation of pro-apoptotic proteins and the suppression of anti-apoptotic signals. This ultimately results in the induction of programmed cell death (apoptosis) and a reduction in cell viability.[14]

Quantitative Effects of Akt1 Inhibition on Cell Survival and Apoptosis

The following table summarizes the effects of representative Akt1 inhibitors on cell viability and apoptosis in various cancer cell lines, as reported in the literature. This data provides an indication of the expected efficacy of a potent and selective Akt1 inhibitor.

| Inhibitor | Cell Line | Assay | Endpoint | Result | Reference |

| Akti-1/2 | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | EC50 | 9.85 ± 0.67 µM | [15] |

| A-443654 | Chronic Lymphocytic Leukemia (CLL) cells | Apoptosis Assay | EC50 | 0.63 ± 0.03 µM | [15] |

| KP-1 | U87 and U251 Glioblastoma cells | Cell Growth Assay | Inhibition at 125-250 nM | ~50% inhibition after 48h | [16] |

| KP-2 | U87 and U251 Glioblastoma cells | Cell Growth Assay | Inhibition at 125-250 nM | ~50% inhibition after 48h | [16] |

| Akt1 Antisense Oligonucleotide | MiaPaCa-2, H460, HCT-15, HT1080 cancer cells | Soft Agar Assay | Colony Formation | Significant inhibition | [17] |

| Akt1 Antisense Oligonucleotide | H460 and HCT15 cells | Apoptosis Assay (in combination with doxorubicin or etoposide) | Apoptosis Induction | Sensitization to chemotherapy-induced apoptosis | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of Akt1 inhibitors on cell survival and apoptosis.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Akt1 inhibitor (e.g., this compound)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Akt1 inhibitor for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Akt1 inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with the Akt1 inhibitor as described for the viability assay.

-

Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.

-

Resuspend the cells in 100 µL of Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Western Blot Analysis of Signaling Pathway Components

Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the Akt signaling pathway.

Materials:

-

6-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Akt1 inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-Akt (S473), anti-total-Akt, anti-phospho-Bad, anti-cleaved-caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with the Akt1 inhibitor.

-

Lyse the cells in lysis buffer and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.

Visualizing Signaling Pathways and Workflows

PI3K/Akt Signaling Pathway in Cell Survival and Apoptosis

References

- 1. AKT1 - Wikipedia [en.wikipedia.org]

- 2. bosterbio.com [bosterbio.com]

- 3. promega.jp [promega.jp]

- 4. AKT1, AKT2 and AKT3-dependent cell survival is cell line-specific and knockdown of all three isoforms selectively induces apoptosis in 20 human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AKT1 AKT serine/threonine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Akt Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 7. Delivery of Active AKT1 to Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How to explain the AKT phosphorylation of downstream targets in the wake of recent findings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. What are AKT1 gene inhibitors and how do they work? [synapse.patsnap.com]

- 11. Apoptosis - Wikipedia [en.wikipedia.org]

- 12. AKT1 General Information | Sino Biological [sinobiological.com]

- 13. Critical role for Akt1 in the modulation of apoptotic phosphatidylserine exposure and microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. Akt inhibitors induce apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Downregulation of Akt1 Inhibits Anchorage-Independent Cell Growth and Induces Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Akt1 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the serine/threonine kinase Akt1 in cancer cell proliferation. Akt1, a central node in the PI3K/Akt signaling pathway, is frequently hyperactivated in a wide range of human cancers, driving tumor growth and survival. This document provides a comprehensive overview of the Akt1 signaling network, quantitative data on its prevalence in cancer, detailed experimental protocols for its study, and a discussion of its potential as a therapeutic target.

The Akt1 Signaling Pathway in Cancer

Akt1 is a key mediator of signals from growth factors and other extracellular stimuli that promote cell proliferation and inhibit apoptosis (programmed cell death).[1][2] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), which in turn activate phosphoinositide 3-kinase (PI3K).[3] PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt1 and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[4]

Once recruited to the membrane, Akt1 is phosphorylated on two key residues for full activation: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by the mTORC2 complex.[5][6] Activated Akt1 then phosphorylates a plethora of downstream substrates, orchestrating a pro-proliferative and anti-apoptotic cellular program.

Key Downstream Effectors of Akt1 in Cell Proliferation:

-

mTORC1: Akt1 activates the mammalian target of rapamycin complex 1 (mTORC1) by phosphorylating and inhibiting the TSC1/TSC2 complex. Activated mTORC1 promotes protein synthesis and cell growth.

-

GSK3β: Glycogen synthase kinase 3 beta (GSK3β) is inactivated by Akt1-mediated phosphorylation. This leads to the stabilization of proteins like Cyclin D1, a key regulator of the G1-S phase transition in the cell cycle.

-

FOXO Transcription Factors: Akt1 phosphorylates and inactivates Forkhead box O (FOXO) transcription factors, leading to their exclusion from the nucleus. This prevents the transcription of genes involved in cell cycle arrest and apoptosis.

-

Cell Cycle Inhibitors (p21Cip1/WAF1 and p27Kip1): Akt1 can phosphorylate and promote the cytoplasmic localization of the cyclin-dependent kinase (CDK) inhibitors p21 and p27, thereby preventing their inhibitory function in the nucleus and promoting cell cycle progression.

Below is a diagram illustrating the core Akt1 signaling pathway.

Caption: Core Akt1 Signaling Pathway in Cancer Cell Proliferation.

Quantitative Data on Akt1 in Cancer

The hyperactivation of Akt1 is a common event in a multitude of human cancers, occurring through various mechanisms including activating mutations, gene amplification, or alterations in upstream regulators like PI3K and PTEN.[1]

Table 1: Frequency of Akt1 Activation in Human Cancers

| Cancer Type | Frequency of Akt1 Activation (p-Akt Expression) | Reference(s) |

| Prostate Cancer | 53% (16 of 30) | [1] |

| Breast Cancer | 38% (52 of 136) in invasive breast cancer | [7] |

| 38% (19 of 50) | [1] | |

| Ovarian Cancer | 39% (11 of 28) | [1] |

| Non-Small Cell Lung Cancer | High frequency in preneoplastic and cancerous lesions | [3] |

Table 2: Prevalence of the Activating AKT1 E17K Mutation

The E17K mutation in the PH domain of Akt1 leads to its constitutive localization to the plasma membrane and subsequent activation.[8]

| Cancer Type | Prevalence of AKT1 E17K Mutation | Reference(s) |

| Breast Cancer | 2-8% | [9] |

| 2.53% | [10][11] | |

| Colorectal Cancer | 1-6% | [9] |

| Ovarian Cancer | 2-8% | [9] |

| Lung Cancer | <1-2% | [9][12] |

| Cervical Cancer | High incidence, second to breast cancer | [10][11] |

Table 3: Effects of Akt Inhibitors on Cancer Cell Proliferation (Preclinical & Clinical Data)

A number of pan-Akt and isoform-specific inhibitors are in various stages of preclinical and clinical development.

| Inhibitor | Type | Effect on Cancer Cells | Reference(s) |

| Ipatasertib (GDC-0068) | Pan-Akt, ATP-competitive | Significant reduction in cell viability in triple-negative breast cancer cells. In a clinical trial for AKT1 E17K-mutated cancers, 22% of patients showed tumor shrinkage and 56% had stable disease. | [13][14] |

| Capivasertib (AZD5363) | Pan-Akt, ATP-competitive | In combination with fulvestrant, showed a 24-week clinical benefit rate of 42% and an overall response rate of 21% in pre-treated patients. | [15] |

| MK-2206 | Pan-Akt, Allosteric | Demonstrated single-agent activity against a range of cell lines. In a Phase I trial, the maximum tolerated dose was established with manageable side effects. | [15] |

| ARQ 092 | Pan-Akt | Significantly reduced phosphorylation of Akt in clinical samples. 11 out of 20 evaluable patients showed stable disease. | [16] |

| A-443654 | Pan-Akt | Inhibited Akt-dependent signaling and slowed tumor progression in vivo. | [17] |

| Akt1-specific inhibitors (e.g., A674563) | Akt1-specific | More effective at resensitizing cells to apoptosis-inducing agents compared to pan-Akt inhibitors in certain contexts. | [18] |

Experimental Protocols

Investigating the role of Akt1 in cancer cell proliferation requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Akt1 Kinase Assay

This assay measures the ability of immunoprecipitated or recombinant Akt1 to phosphorylate a specific substrate.

Materials:

-

Cell lysate or recombinant Akt1 protein

-

Anti-Akt1 antibody

-

Protein A/G agarose beads

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[19]

-

Akt substrate (e.g., GSK-3α fusion protein or a synthetic peptide)

-

ATP (including radiolabeled [γ-³²P]ATP or for use in luminescence-based assays)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Procedure (Luminescence-based):

-

Immunoprecipitation (for endogenous Akt1):

-

Lyse cells in a suitable lysis buffer and quantify protein concentration.

-

Incubate 200-500 µg of total protein with an anti-Akt1 antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

-

Wash the beads 3-4 times with lysis buffer and once with Kinase Assay Buffer.

-

-

Kinase Reaction:

-

Resuspend the beads (or add recombinant Akt1) in Kinase Assay Buffer containing the Akt substrate.

-

Initiate the reaction by adding ATP to a final concentration of 10-100 µM.

-

Incubate at 30°C for 15-30 minutes.

-

-

ADP Detection (using ADP-Glo™):

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[19]

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[19]

-

Measure luminescence using a plate reader. The signal is proportional to Akt1 activity.[19]

-

Western Blot Analysis of Akt1 Phosphorylation

This technique is used to detect the levels of phosphorylated (active) Akt1 at Ser473 and Thr308.

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-Akt1 (Ser473), anti-phospho-Akt1 (Thr308), anti-total Akt1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation: Lyse cells and determine protein concentration. Denature protein samples by boiling in Laemmli buffer.

-

Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt1 Ser473, diluted in blocking buffer) overnight at 4°C with gentle agitation.[20]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[20]

-

Washing: Repeat the washing step.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total Akt1 to normalize the levels of phosphorylated Akt1.

MTT Assay for Cell Proliferation

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

-

Cells cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with the desired compounds (e.g., Akt1 inhibitors) for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[21]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.

Colony Formation Assay

This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony.

Materials:

-

Cells in a single-cell suspension

-

6-well plates

-

Complete culture medium

-

Fixation solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.

-

Treatment: Treat the cells with the experimental agent if required.

-

Incubation: Incubate the plates for 1-3 weeks at 37°C in a humidified incubator, allowing colonies to form.[22]

-

Fixation: Wash the wells with PBS and fix the colonies with the fixation solution for 5-10 minutes.[22]

-

Staining: Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.

-

Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to investigate the role of Akt1 in cancer cell proliferation.

Caption: Experimental Workflow to Study Akt1 in Cancer Proliferation.

Conclusion

Akt1 is a central and frequently deregulated driver of cancer cell proliferation. Its position as a critical node in a major signaling pathway makes it an attractive target for therapeutic intervention. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the role of Akt1 in cancer and to aid in the development of novel anti-cancer therapies. A thorough understanding of the Akt1 signaling network and the application of robust experimental methodologies are crucial for advancing our ability to combat cancers driven by this oncogenic kinase.

References

- 1. AKT1/PKBα Kinase Is Frequently Elevated in Human Cancers and Its Constitutive Activation Is Required for Oncogenic Transformation in NIH3T3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. promega.com [promega.com]

- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective targeting of the AKT1 (E17K) mutation: advances in precision oncology and therapeutic design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of AKT1 E17K mutation hotspots on the biological behavior of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mutant AKT1-E17K is oncogenic in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Impact of AKT1 on cell invasion and radiosensitivity in a triple negative breast cancer cell line developing brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AKT Inhibitor Shows Signs of Activity in a Trial Matching Drugs to Tumor Gene Mutations - The ASCO Post [ascopost.com]

- 15. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancernetwork.com [cancernetwork.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. promega.jp [promega.jp]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Clonogenic Assay [bio-protocol.org]

An In-depth Technical Guide on the Role of Akt1 Inhibition in Tumor Angiogenesis with Reference to Akt1-IN-4

Disclaimer: Publicly available scientific literature lacks specific data on the compound "Akt1-IN-4" and its direct effects on tumor angiogenesis. This compound is identified as a potent inhibitor of the AKT1-E17K mutant, with an IC50 value of less than 15 nM.[1] The E17K mutation leads to the constitutive activation of Akt1, a key driver in various cancers.[2] This guide, therefore, extrapolates the potential effects of a highly specific Akt1 inhibitor like this compound on tumor angiogenesis by drawing upon extensive research conducted on Akt1's role in this process through genetic knockout/knockdown studies and the use of other Akt1 inhibitors.

Introduction to Akt1 in Tumor Angiogenesis

The serine/threonine kinase Akt1, a central node in the PI3K/Akt signaling pathway, plays a complex and often paradoxical role in tumor angiogenesis.[3][4] This pathway is critical for a multitude of cellular processes including cell survival, proliferation, and metabolism, all of which are hallmarks of cancer.[4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is essential for tumor growth beyond a few millimeters, providing oxygen and nutrients while removing metabolic waste.

Akt1's role in angiogenesis is context-dependent, exhibiting both pro- and anti-angiogenic functions. This duality is influenced by the specific tumor microenvironment, the duration of Akt1 signaling, and the interplay with other signaling pathways.[4]

Pro-Angiogenic Functions of Akt1:

-

Endothelial Cell Function: Akt1 is the predominant Akt isoform in endothelial cells and is crucial for their survival, proliferation, and migration in response to angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3][5]

-

eNOS Activation: Akt1 directly phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO is a potent vasodilator and a key mediator of angiogenesis.[6][7]

-

VEGF Regulation: The PI3K/Akt pathway can upregulate the expression of VEGF, a primary driver of angiogenesis, through both Hypoxia-Inducible Factor-1α (HIF-1α)-dependent and -independent mechanisms.[8][9][10][11]

Anti-Angiogenic (Vessel Normalization) Functions of Akt1:

-

Vessel Maturation and Permeability: Studies involving Akt1 knockout mice have paradoxically shown enhanced pathological angiogenesis. This is attributed to impaired blood vessel maturation and increased vascular permeability.[3]

-

Thrombospondin Regulation: Akt1 has been shown to regulate the expression of endogenous angiogenesis inhibitors, such as thrombospondin-1 (TSP-1) and thrombospondin-2 (TSP-2).[3][12] Loss of Akt1 can lead to decreased levels of these inhibitors, thereby promoting a more chaotic and leaky vasculature.

Given this complex role, a potent and specific inhibitor like this compound is a valuable tool to dissect the precise functions of Akt1 in tumor angiogenesis and holds therapeutic potential.

Signaling Pathways